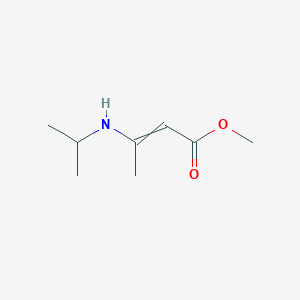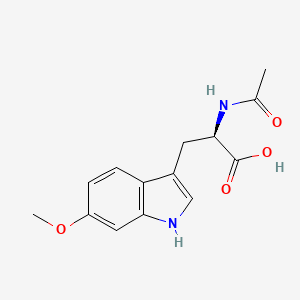
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Vue d'ensemble
Description
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as R-2AIPA, is an organic compound found in nature and used in the scientific and medical fields. It is a white, crystalline solid with a molecular weight of 214.26 g/mol and a melting point of 185-187°C. R-2AIPA has a variety of applications in the laboratory, including synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid has a variety of applications in scientific research. It has been used in the synthesis of various compounds, such as indole-3-carboxamides and indole-3-carboxylic acids. It has also been used in the synthesis of peptide-based inhibitors of protein tyrosine phosphatases and in the study of the mechanism of action of cyclooxygenase-2 inhibitors. Additionally, this compound has been used to study the effects of indole-3-carboxylates on the immune system.
Mécanisme D'action
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is an indole-3-carboxylate, which is a type of compound that can bind to and activate G-protein-coupled receptors, such as the serotonin receptor 5-HT1A. Activation of these receptors can lead to a variety of physiological effects, such as the modulation of neurotransmitter release, changes in gene expression, and modulation of immune system function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, such as serotonin and dopamine. It has also been found to modulate gene expression and the activity of enzymes involved in the synthesis and degradation of neurotransmitters. Additionally, this compound has been found to modulate the immune system, including the production of cytokines and the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid has several advantages and limitations for laboratory experiments. One advantage is that it is an easily synthesized compound with a relatively low cost. Additionally, it is a potent activator of G-protein-coupled receptors and can be used to study the effects of indole-3-carboxylates on the immune system. However, this compound can be toxic at high doses, and care should be taken when handling it in the laboratory.
Orientations Futures
There are several potential future directions for research involving (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid. One potential direction is the development of novel compounds based on the structure of this compound. Additionally, further research into the mechanism of action of this compound and its effects on the immune system could lead to the development of new therapeutic compounds. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-6-10(20-2)3-4-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKEFNVSOYDFG-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



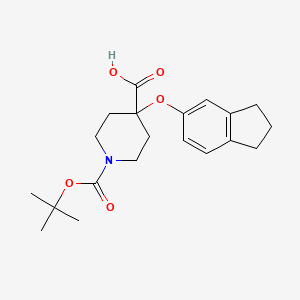
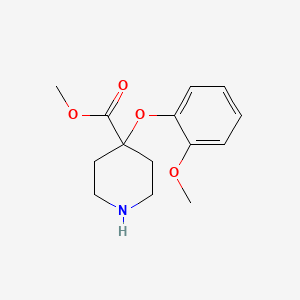
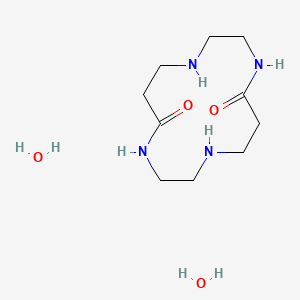

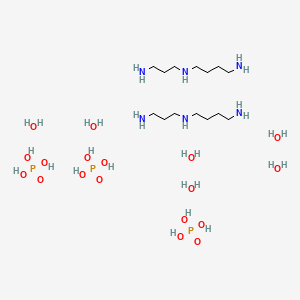

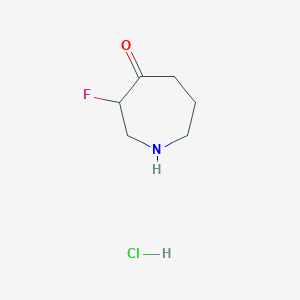
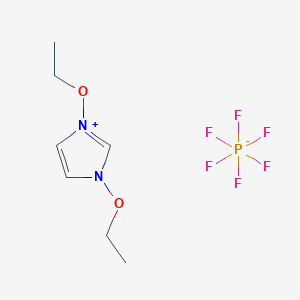
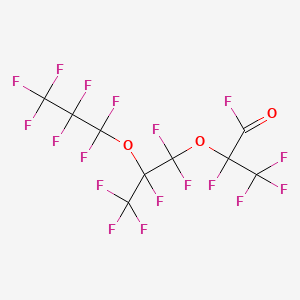
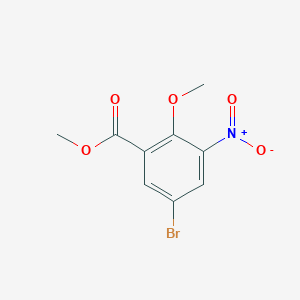
![Methyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1469607.png)


